

Furosemide in Pediatric Intensive Care: Application Notes and Protocols

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Compound Focus: Furosemide

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Clinical Pharmacology and Rationale for Use

Furosemide, a loop diuretic, exerts its effect by inhibiting the sodium-potassium-chloride co-transporter in the thick ascending limb of the loop of Henle, leading to a potent diuresis [1] [2]. In the Pediatric Intensive Care Unit (PICU), it is the **most frequently used medication** [1] [3]. Its primary clinical rationale is to mitigate or treat fluid overload (FO), a condition strongly associated with poorer oxygenation, increased days of mechanical ventilation, heightened risk of acute kidney injury (AKI), and prolonged PICU stay [1] [4] [5].

The therapeutic goal is to achieve a negative fluid balance without causing hypovolemia, electrolyte disturbances, or worsening renal function. The clinical response is determined by both the delivery of **furosemide** to its site of action in the nephron and the natriuretic response of the kidney [1].

Dosing and Administration Protocols

Intravenous **furosemide** can be administered via two primary methods: **intermittent injections** or **continuous infusions**. Growing data suggests continuous infusions may offer improved hemodynamic stability and efficacy compared to intermittent boluses [1] [3].

The table below summarizes the standard pediatric dosing guidelines based on current evidence and institutional protocols [6].

*Table 1: **Furosemide** Dosing Guidelines for Critically Ill Children*

Parameter	Intermittent IV Injection	Continuous IV Infusion (ICU)
Dose	0.5 - 2 mg/kg/dose	Initial: 0.2 mg/kg/hr
Frequency	Every 6 to 24 hours	Titration: 0.1 mg/kg/hr every 6-12 hrs
Loading Dose	Not applicable	None required
Usual Range	N/A	0.05 - 0.4 mg/kg/hr
Maximum Dose	N/A	0.5 mg/kg/hr

Detailed Protocol for Continuous Infusion

- **Indication:** For patients requiring sustained diuresis, particularly those with hemodynamic instability or significant fluid overload.
- **Preparation:** Dilute **furosemide** in a compatible solution (e.g., 0.9% saline). Note that specific diluents are required for drug stability [4].
- **Initiation:** Begin at 0.2 mg/kg/hr without a bolus loading dose [6].
- **Titration:** Monitor urine output and clinical response. The dose may be increased by 0.1 mg/kg/hr every 6-12 hours as needed to achieve target fluid balance [6].
- **Monitoring:** Strictly monitor vital signs, hourly fluid intake/output, daily weight, and serum electrolytes (sodium, potassium, chloride). The maximum recommended rate is 0.5 mg/kg/hr [6].

Efficacy and Clinical Outcomes Evidence

Recent large-scale retrospective analyses provide critical data on **furosemide** use and patient outcomes. The following table synthesizes key findings from recent cohort studies.

Table 2: Summary of Clinical Outcomes from Recent Retrospective Studies

Study Cohort	Furosemide Exposure	Acute Kidney Injury (AKI)	Mortality	Key Findings
7,478 PICU Patients [1] [3]	80% Intermittent (n=5,996) 20% Infusion (n=1,482)	Not reported	6% (Infusion) vs. 2% (Intermittent)	After multivariable adjustment, no significant difference in mortality between infusion and intermittent groups (aOR 1.20, CI 0.76–1.89). 456 Critically Ill Children [5]

43.4% (n=198) | 11.1% (with **Furosemide**) vs. 14.0% (without) | 21.7% (with **Furosemide**) vs. 10.5% (without) | **Furosemide** exposure was associated with **significantly reduced fluid overload** but also with **increased odds for mortality** (AOR 1.95; 95% CI, 1.08–3.52) after adjustment. |

Interpretation of Evidence:

- **Administration Route:** The large cohort study found no mortality benefit for continuous infusions over intermittent injections, contrary to some earlier suggestions [1]. This indicates that clinician judgment and patient-specific factors should guide the choice of administration.
- **Risk-Benefit Profile:** The association between **furosemide** exposure and increased mortality in another study highlights that **furosemide** is a marker of greater illness severity [5]. Its use requires careful patient selection, as it may not be benign and is not supported by conclusive evidence for improving hard outcomes in a general PICU population [5].

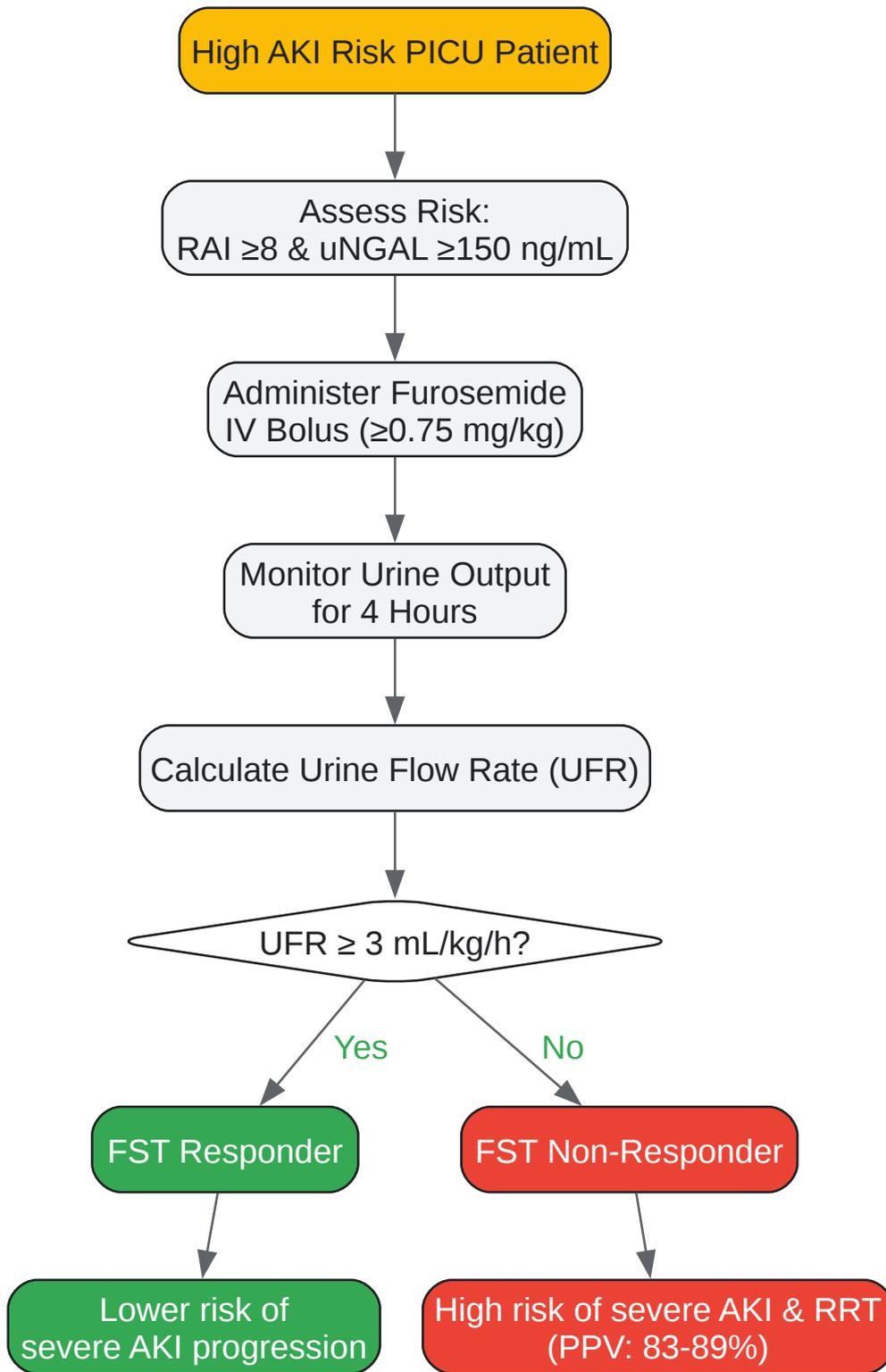
Specialized Application: Furosemide Stress Test (FST)

The FST is a diagnostic tool used to assess kidney functional reserve in patients at high risk for progressing to severe Acute Kidney Injury (AKI).

FST Experimental Protocol

- **Objective:** To predict the progression to severe AKI (Stage 2/3) and the need for Renal Replacement Therapy (RRT) in high-risk PICU patients.
- **Patient Selection:** High-risk children identified by a positive Renal Angina Index (RAI ≥ 8) and elevated urinary Neutrophil Gelatinase-Associated Lipocalin (uNGAL ≥ 150 ng/ml) [7].
- **Dosing and Administration:** Administer an intravenous bolus of 0.75 to 1.0 mg/kg of **furosemide** [7].
- **Data Collection:** Measure the urine flow rate (UFR) meticulously for **4 hours** following the bolus.
- **Response Criteria & Interpretation:**
 - **Responder:** UFR ≥ 3 mL/kg/h over 4 hours. Predicts a lower likelihood of progressing to severe AKI.
 - **Non-Responder:** UFR < 3 mL/kg/h over 4 hours. Highly predictive of new or persistent severe AKI (89% incidence) and need for RRT (43% incidence) within the next 2 days [7].
 - The UFR cut-off of **< 1 mL/kg/h** was particularly predictive for RRT receipt [7].

The workflow for patient stratification using the FST is outlined below.



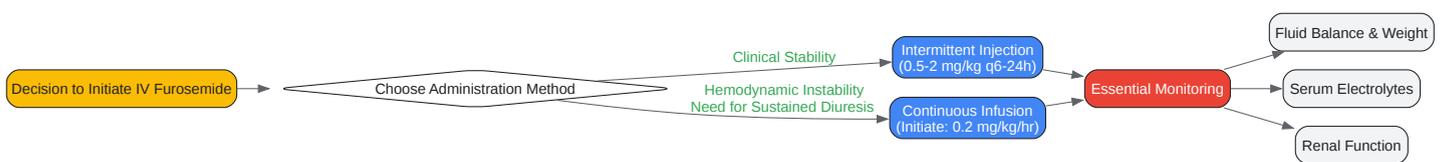
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Safety Monitoring and Risk Mitigation

Vigilant monitoring is essential to mitigate the risks associated with **furosemide** therapy. Key considerations include:

- **Electrolyte Imbalance:** Regularly monitor and replace potassium, sodium, and chloride. Prolonged use can also lead to hypocalcemia [2].
- **Ototoxicity:** Associated with rapid intravenous administration, particularly at high doses.
- **Nephrotoxicity:** While used to manage fluid overload, **furosemide** can potentially exacerbate AKI by inducing hypovolemia and renal hypoperfusion if not dosed carefully [5].
- **Long-Term Effects:** In infants, long-term use has been associated with secondary hyperparathyroidism, bone disease, and nephrolithiasis [2].
- **Fluid Management:** Be mindful that the diluent volumes used to prepare IV medications, including **furosemide**, can cumulatively contribute to fluid overload in critically ill, fluid-restricted children [4].

The following diagram illustrates the core clinical decision pathway for **furosemide** use in the PICU, integrating the choice of administration and subsequent monitoring.



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Conclusion

Furosemide remains a cornerstone therapy for managing fluid overload in the PICU. Current evidence supports its efficacy in reducing fluid accumulation but does not demonstrate a clear mortality benefit for one mode of IV administration over another. Notably, its use is associated with increased illness severity and potential risks. The implementation of standardized dosing protocols, careful patient selection, and robust safety monitoring is crucial. The **Furosemide** Stress Test emerges as a promising tool for risk stratification in

patients with incipient AKI. Future prospective studies are needed to refine patient selection criteria and establish clearer guidelines for its use to improve pharmacologic stewardship in critically ill children.

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